Product packaging for Eucatropine hydrochloride(Cat. No.:CAS No. 536-93-6)

Eucatropine hydrochloride

Cat. No.: B1207239
CAS No.: 536-93-6
M. Wt: 327.8 g/mol
InChI Key: VWENUKHWZBZSLW-UHFFFAOYSA-N
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Description

Historical Perspectives on Eucatropine (B174022) Hydrochloride in Pharmacology Research

The study of eucatropine hydrochloride has historical roots in the broader exploration of anticholinergic compounds. Early pharmacological research often focused on comparing the activity of synthetic derivatives like eucatropine to naturally occurring alkaloids such as atropine (B194438) and scopolamine (B1681570). ncats.ioncats.io A notable study from 1945, for instance, meticulously compared the mydriatic activity of eucatropine with its quaternary metho-salt, contributing to the understanding of structure-activity relationships among anticholinergic agents. scispace.com

Furthermore, early research in the field of pharmacogenetics, which investigates the influence of genetic factors on drug response, also included eucatropine. nih.gov These foundational studies helped to establish the compound's pharmacological profile and paved the way for its use as a reliable tool in subsequent research endeavors.

This compound as a Foundational Compound in Anticholinergic Agent Research

This compound's well-characterized antagonism of muscarinic acetylcholine (B1216132) receptors has made it an essential reference compound in the field of anticholinergic research. smolecule.comncats.io Its ability to competitively block the action of acetylcholine allows researchers to probe the function of the parasympathetic nervous system and to screen for new compounds with potential therapeutic applications. smolecule.com

The compound's utility as a foundational agent is evident in its use as a control in a wide array of studies. For example, in research focused on the development of novel antitumor agents, this compound has been employed as a control compound in the assessment of benzimidazole (B57391) and benzothiazole (B30560) derivatives. This use as a benchmark allows for the accurate evaluation of the pharmacological properties of new chemical entities.

Table 1: Muscarinic Receptor Binding Affinity of Eucatropine

Muscarinic Receptor SubtypeKi (nM)
M1Data not available
M2324 bindingdb.org
M3Data not available
M4Data not available
M5Data not available
This table will be updated as more data becomes available.

Scope and Significance of Contemporary Academic Research on this compound

In contemporary academic research, this compound continues to be a relevant tool across various disciplines. Its applications extend beyond basic pharmacology to medicinal chemistry, analytical chemistry, and drug discovery.

In the realm of medicinal chemistry, the synthesis of this compound and its derivatives remains a subject of interest for understanding reaction mechanisms and for the development of new compounds with tailored pharmacological profiles.

Analytical chemistry research utilizes this compound as a standard for the development and validation of new analytical methods, such as High-Performance Liquid Chromatography (HPLC), for the separation and quantification of related compounds.

Furthermore, this compound serves as a tool compound in drug discovery and development. For instance, it has been used in neuroprotection studies and in the screening of compounds with potential therapeutic effects on the central nervous system. researchgate.net Its established pharmacological activity provides a valuable point of comparison for newly synthesized molecules. A 2002 study also investigated the scavenging of photogenerated oxidative species by antimuscarinic drugs, including atropine and its derivatives like eucatropine. ncats.io

Structure

2D Structure

Chemical Structure Depiction
molecular formula C17H26ClNO3 B1207239 Eucatropine hydrochloride CAS No. 536-93-6

Properties

IUPAC Name

(1,2,2,6-tetramethylpiperidin-4-yl) 2-hydroxy-2-phenylacetate;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H25NO3.ClH/c1-12-10-14(11-17(2,3)18(12)4)21-16(20)15(19)13-8-6-5-7-9-13;/h5-9,12,14-15,19H,10-11H2,1-4H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VWENUKHWZBZSLW-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(CC(N1C)(C)C)OC(=O)C(C2=CC=CC=C2)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H26ClNO3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID6045828
Record name Eucatropine hydrochloride
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Molecular Weight

327.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
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CAS No.

536-93-6
Record name Eucatropine hydrochloride
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Record name Eucatropine hydrochloride [USP]
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Record name Eucatropine hydrochloride
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Record name Eucatropine hydrochloride
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Record name EUCATROPINE HYDROCHLORIDE
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Pharmacological Classification and Mechanistic Research of Eucatropine Hydrochloride

Eucatropine (B174022) Hydrochloride as a Muscarinic Acetylcholine (B1216132) Receptor Antagonist

Eucatropine hydrochloride is recognized as a potent inhibitor of muscarinic acetylcholine receptors (mAChRs). medchemexpress.com It acts as a competitive antagonist to acetylcholine, the endogenous neurotransmitter, thereby blocking its effects at these receptors. smolecule.comevitachem.com This antagonistic action is the primary mechanism behind its pharmacological effects. smolecule.com The classification of this compound also includes being a neuropsychiatric agent and a mydriatic. genome.jpjaypeedigital.com

Principles of Competitive Antagonism by this compound

This compound functions through competitive antagonism. evitachem.comscribd.com This means it reversibly binds to the same site on the muscarinic receptors as acetylcholine. jaypeedigital.com By occupying these receptors, it prevents acetylcholine from binding and initiating a cellular response. smolecule.com The antagonism is surmountable, meaning that increasing the concentration of acetylcholine can overcome the blocking effect of eucatropine. jaypeedigital.comnih.gov This principle is fundamental to its action and is a characteristic feature of competitive antagonists. nih.gov The binding of this compound to muscarinic receptors leads to the blockade of parasympathetic nervous system signals, resulting in effects such as pupil dilation (mydriasis). smolecule.comentokey.com

Investigations into Muscarinic Acetylcholine Receptor Subtype Interactions (M1-M5)

There are five subtypes of muscarinic receptors, designated M1 through M5, which are encoded by different genes and found in various tissues. mdpi.comwikipedia.org While this compound is known to be a non-selective muscarinic antagonist, similar to atropine (B194438) and scopolamine (B1681570), detailed research on its specific affinity profile for each of the M1-M5 subtypes is not extensively documented in the provided search results. jaypeedigital.com Generally, M1, M3, and M5 receptors couple to Gq/11 proteins, leading to an increase in intracellular calcium, while M2 and M4 receptors couple to Gi/o proteins, which inhibit adenylyl cyclase. nih.govgenscript.com The non-selective nature of antagonists like eucatropine implies that they block all these receptor subtypes. jaypeedigital.com

Molecular Mechanisms of Action for this compound

The action of this compound at the molecular level involves its interaction with muscarinic receptors and the subsequent modulation of intracellular signaling pathways.

Ligand-Receptor Binding Kinetics and Affinity Studies (e.g., IC50 values)

Table 1: IC50 Value for Eucatropine

CompoundReceptor TargetIC50 Value (µM)
EucatropineMuscarinic Acetylcholine Receptor0.583 medchemexpress.com

Signal Transduction Pathway Modulation by this compound

As a muscarinic receptor antagonist, this compound blocks the signal transduction pathways initiated by acetylcholine. smolecule.comevitachem.com Muscarinic receptors are G protein-coupled receptors (GPCRs). nih.gov Upon acetylcholine binding, M1, M3, and M5 receptors activate the Gq/11 protein, which in turn stimulates phospholipase C. nih.gov This leads to the production of inositol (B14025) trisphosphate (IP3) and diacylglycerol (DAG), ultimately increasing intracellular calcium levels. mdpi.comgenscript.com The M2 and M4 receptors, on the other hand, activate Gi/o proteins, which inhibit adenylyl cyclase, leading to a decrease in cyclic AMP (cAMP) levels. nih.gov By blocking these receptors, eucatropine prevents these downstream signaling events from occurring. wikipedia.orgnih.gov

Comparative Pharmacological Research of this compound

This compound is often compared with other muscarinic antagonists, such as atropine and scopolamine, which are also belladonna alkaloids or their derivatives. jaypeedigital.com While all three are non-selective muscarinic antagonists, they exhibit differences in their potency, central nervous system effects, and duration of action. jaypeedigital.comdtic.mil For instance, atropine is a potent mydriatic and cycloplegic agent with a long duration of action, while scopolamine has more pronounced central nervous system effects. entokey.comnih.gov Eucatropine is considered to have a weaker and more transient mydriatic effect compared to atropine. entokey.com Research comparing the behavioral effects of various anticholinergic agents, including eucatropine, has been conducted to understand their differing impacts. ncats.io Furthermore, some muscarinic antagonists like scopolamine and atropine have been found to also interact with other receptors, such as the 5-HT3 receptor, which can complicate the analysis of their effects. nih.gov

Synthetic and Medicinal Chemistry Research on Eucatropine Hydrochloride

Advanced Synthetic Methodologies for Eucatropine (B174022) Hydrochloride and its Derivatives

The synthesis of eucatropine and its analogues involves key chemical reactions aimed at creating the core structure and introducing specific functionalities to modulate its pharmacological profile.

Esterification Reactions in Eucatropine Hydrochloride Synthesis Research

The formation of the ester linkage is a pivotal step in the synthesis of eucatropine. This is typically achieved through the reaction of a mandelic acid derivative with a substituted piperidine (B6355638) alcohol. In the case of eucatropine, this involves the esterification of mandelic acid with 1,2,2,6-tetramethyl-4-piperidinol.

The synthesis of the hydrochloride salt often involves treating the free base with hydrochloric acid in a suitable solvent, such as ethanol. scielo.br This process facilitates the formation of a stable, crystalline product that is suitable for formulation. Recrystallization techniques, such as dissolving the crude product in a minimal amount of warm alcohol followed by the addition of a less polar solvent like anhydrous ether and cooling, are employed to achieve high purity. scielo.br

Novel Chemical Transformations and Yield Optimization Studies in Organic Synthesis

Research in the broader field of medicinal chemistry continually explores novel transformations to improve synthetic efficiency. While specific yield optimization studies for this compound are not extensively detailed in the provided results, general principles of organic synthesis apply. These include the use of coupling agents to facilitate ester formation, optimization of reaction conditions (temperature, solvent, and catalysts), and the development of protecting group strategies to prevent unwanted side reactions.

For instance, in the synthesis of related complex molecules, acylation followed by intramolecular cyclization and rearrangement are key steps. nih.gov The use of a suitable base, such as potassium carbonate, is often crucial in these transformations. nih.gov Purification of the final compounds is frequently accomplished using techniques like reverse-phase high-performance liquid chromatography (RP-HPLC) to ensure high purity of the target molecule. nih.gov

Structure-Activity Relationship (SAR) Research of this compound Analogues

SAR studies are fundamental to understanding how the chemical structure of a molecule like eucatropine relates to its biological activity. By systematically modifying the molecule, researchers can identify which parts are essential for its function.

Identification of Key Pharmacophoric Elements for Muscarinic Antagonism

Muscarinic antagonists competitively block the effects of acetylcholine (B1216132) at muscarinic receptors. nih.gov The general pharmacophore for muscarinic antagonists includes a cationic center (typically a protonated amine), a hydrogen bond acceptor (often an ester or hydroxyl group), and a hydrophobic region. nih.gov In eucatropine, the protonated nitrogen of the piperidine ring serves as the cationic center, the ester carbonyl and hydroxyl group of the mandelate (B1228975) moiety act as hydrogen bond acceptors, and the phenyl ring and the tetramethylpiperidine (B8510282) ring provide the necessary hydrophobicity.

Molecular docking studies on related muscarinic antagonists have helped to identify key interactions within the receptor binding site. nih.gov These studies reveal the importance of specific amino acid residues in the receptor that interact with the different pharmacophoric elements of the ligand.

Systematic Chemical Modification and Biological Activity Correlation in Lead Optimization

Systematic modification of a lead compound like eucatropine is a common strategy in drug discovery to improve its properties. mdpi.com This can involve altering the ester group, modifying the piperidine ring, or substituting the phenyl ring of the mandelate portion.

For example, research on other bioactive molecules has shown that replacing flexible chains with more rigid structures, such as aromatic rings, can enhance receptor selectivity. mdpi.com Similarly, the introduction of different functional groups can have profound effects on receptor selectivity and in vivo activity. nih.gov The goal of these modifications is to enhance affinity for the target receptor, improve selectivity over other receptors to reduce side effects, and optimize pharmacokinetic properties.

Rational Design and Discovery of Novel Muscarinic Antagonists Based on the this compound Scaffold

The eucatropine scaffold provides a valuable starting point for the rational design of new muscarinic antagonists. By leveraging the understanding of its SAR, medicinal chemists can design new molecules with potentially improved therapeutic profiles.

The process of rational design often involves computational modeling and molecular docking to predict how newly designed molecules will bind to the target receptor. nih.gov This in silico approach allows for the screening of virtual libraries of compounds before undertaking their actual synthesis, thereby saving time and resources. The insights gained from these computational studies can guide the selection of which analogues to synthesize and test, leading to a more efficient discovery process. The development of dual-pharmacophore ligands, which combine the features of a muscarinic antagonist with another pharmacologically active moiety, represents an advanced strategy in this area. google.com

Computational Chemistry and Molecular Modeling Approaches in Drug Design

Computational chemistry and molecular modeling have become indispensable tools in modern medicinal chemistry, offering powerful methods to investigate drug-receptor interactions at a molecular level. nih.govresearchgate.net These approaches facilitate the rational design of new drug candidates and the optimization of existing ones by predicting molecular properties and binding affinities, thereby reducing the time and cost associated with traditional drug discovery. mdpi.com For a compound like this compound, which acts as an antagonist at muscarinic acetylcholine receptors, computational techniques can provide profound insights into its mechanism of action and guide the synthesis of novel analogs with improved properties. ncats.io

Key computational strategies that can be applied to the study of this compound and related molecules include:

Molecular Docking: This technique predicts the preferred orientation and binding affinity of a ligand when it interacts with a target receptor. In the context of eucatropine, docking studies would be used to model its interaction with the binding pocket of various muscarinic receptor subtypes. By analyzing the resulting poses and scoring functions, researchers can understand the key amino acid residues involved in the binding and the specific molecular features of eucatropine (e.g., the ester linkage, the phenyl group, and the quaternized nitrogen) that contribute to its antagonist activity.

Molecular Dynamics (MD) Simulations: While docking provides a static snapshot, MD simulations allow researchers to observe the dynamic behavior of the drug-receptor complex over time. springernature.com An MD simulation of eucatropine bound to a muscarinic receptor could reveal the stability of the binding pose, the conformational changes in both the ligand and the receptor upon binding, and the role of solvent molecules in the interaction. springernature.com This information is crucial for assessing the durability of the drug-receptor interaction.

Quantitative Structure-Activity Relationship (QSAR): QSAR studies aim to build mathematical models that correlate the chemical structure of a series of compounds with their biological activity. For eucatropine-related compounds, a QSAR model could be developed by synthesizing a library of analogs with systematic variations in their structure and measuring their binding affinity. The resulting model could then be used to predict the activity of new, unsynthesized compounds, prioritizing the most promising candidates for synthesis and testing.

Pharmacophore Modeling: This approach identifies the essential three-dimensional arrangement of chemical features (e.g., hydrogen bond donors/acceptors, hydrophobic centers, aromatic rings) that a molecule must possess to bind to a specific target. A pharmacophore model derived from eucatropine and other known muscarinic antagonists can be used as a 3D query to screen large virtual compound libraries to find structurally diverse molecules that are likely to exhibit the desired biological activity.

These computational methods are not mutually exclusive and are often used in a complementary fashion to build a comprehensive understanding of drug action and to guide synthetic efforts.

Table 1: Computational Approaches in this compound Research

Computational Method Objective Potential Application for this compound Expected Outcome
Molecular Docking Predict binding mode and affinity Simulate the binding of eucatropine to the active site of muscarinic acetylcholine receptors. Identification of key interacting amino acid residues and prediction of binding energy.
Molecular Dynamics (MD) Analyze the stability and dynamics of the drug-receptor complex. Simulate the eucatropine-receptor complex in a solvated environment over time. Insight into the stability of the binding pose, conformational flexibility, and interaction pathways.
QSAR Modeling Correlate chemical structure with biological activity. Develop a statistical model based on a series of eucatropine analogs and their measured receptor affinities. A predictive model to estimate the activity of novel compounds and guide lead optimization.

High-Throughput Screening Methodologies for this compound-Related Compounds

High-Throughput Screening (HTS) is a cornerstone of modern drug discovery, enabling the rapid and automated testing of hundreds of thousands to millions of chemical compounds for a specific biological activity. chemcopilot.comassay.works This process is essential for identifying initial "hits"—compounds that can serve as starting points for more focused medicinal chemistry efforts. assay.works For discovering compounds related to this compound, HTS campaigns would be designed to identify novel modulators of muscarinic acetylcholine receptors. ncats.ionih.gov

The HTS workflow is a multi-step process that relies on automation, miniaturization (typically in 96-, 384-, or 1536-well microtiter plates), and sophisticated data analysis. chemcopilot.comtechnologynetworks.com

Assay Development and Validation: The first step is to create a robust and reliable biological test, or assay, that can measure the desired activity—in this case, the antagonism of muscarinic receptors. assay.works Cell-based assays are commonly used for this purpose. nih.gov For example, a cell line engineered to express a specific muscarinic receptor subtype could be loaded with a calcium-sensitive fluorescent dye. When a known agonist is added, it will trigger a receptor-mediated calcium influx, causing an increase in fluorescence. A potential antagonist, like eucatropine or a novel hit compound, would inhibit this fluorescence signal. The assay must be rigorously validated to ensure its reliability and reproducibility, often measured by a statistical metric known as the Z'-factor, where a value greater than 0.5 is considered excellent for HTS. chemcopilot.com

Library Screening: Large and diverse compound libraries are then screened using the validated assay. technologynetworks.com Automated liquid handling robots dispense precise, minute quantities of each compound into the wells of the microplates containing the assay components. youtube.com The plates are incubated, and then a detector reads the output—such as fluorescence intensity or luminescence—from each well. chemcopilot.com

Hit Identification and Confirmation: The raw data from the screen is analyzed to identify primary "hits," which are compounds that produce a biological response above a predefined threshold. These initial hits are then subjected to a confirmation screen to eliminate false positives. The potency of confirmed hits is subsequently determined by generating dose-response curves to calculate values such as the IC₅₀ (the concentration of an inhibitor where the response is reduced by half).

For eucatropine-related drug discovery, HTS could be deployed to screen for compounds that either mimic its activity or possess novel chemical scaffolds while retaining the desired muscarinic antagonist properties.

Table 2: Hypothetical HTS Workflow for Eucatropine-Related Compounds

HTS Stage Description Key Technologies & Methods Primary Goal
Assay Development Creation of a cell-based functional assay to measure muscarinic receptor antagonism. Cell lines expressing muscarinic receptors, fluorescent calcium indicators, automated microscopy. nih.govyoutube.com Develop a robust, reproducible, and scalable assay with a Z'-factor > 0.5. chemcopilot.com
Primary Screen Rapid testing of a large compound library (e.g., >100,000 compounds) at a single concentration. Automated liquid handlers, multi-well plates (384-well), plate readers (fluorescence). technologynetworks.comyoutube.com Identify initial "hit" compounds that inhibit agonist-induced receptor activation.
Hit Confirmation Re-testing of primary hits to rule out false positives and artifacts (e.g., compound autofluorescence). Identical assay system as the primary screen. Verify the specific biological activity of the initial hits.

| Dose-Response Analysis | Testing of confirmed hits across a range of concentrations to determine potency. | Serial dilution of compounds, curve-fitting software. | Calculate the IC₅₀ value for each confirmed hit to rank them by potency. |


Eucatropine Hydrochloride As an Experimental Research Tool

Application in Neurotransmitter System Studies

Eucatropine (B174022) hydrochloride's primary mechanism of action involves blocking the effects of the neurotransmitter acetylcholine (B1216132) at muscarinic receptors. smolecule.com This property makes it an important agent for studying the complexities of neurotransmitter systems, particularly the cholinergic pathways and G protein-coupled receptor signaling.

Probing Cholinergic Pathway Function and Dysregulation

The cholinergic system, which relies on acetylcholine, is integral to a wide range of physiological processes, including learning, memory, and attention. nih.gov Dysfunction of this system is implicated in various neurological and psychiatric disorders. researchgate.netnih.gov Eucatropine hydrochloride, as an anticholinergic agent, allows researchers to induce a temporary and reversible blockade of cholinergic transmission. ncats.io This controlled disruption helps in understanding the normal function of these pathways and the consequences of their dysregulation.

By observing the physiological and behavioral changes that occur following the administration of this compound in experimental models, scientists can infer the roles of specific cholinergic pathways. For instance, studies on the impact of cholinergic blockade on cognitive tasks can elucidate the importance of these pathways in memory formation and retrieval. nih.govnih.gov Research has also explored the role of the cholinergic system in mood regulation, with studies suggesting that alterations in acetylcholine levels can influence mood states. nih.gov

Use in Investigating G Protein-Coupled Receptor (GPCR) Signaling

Muscarinic acetylcholine receptors are a class of G protein-coupled receptors (GPCRs), which constitute a large and diverse family of transmembrane receptors involved in a vast array of cellular signaling processes. frontiersin.orgthe-scientist.com GPCRs are significant drug targets, with a large percentage of prescribed medications acting on these receptors. frontiersin.orgmdpi.com this compound's interaction with muscarinic GPCRs makes it a useful tool for studying the intricacies of GPCR signaling.

Upon ligand binding, GPCRs activate intracellular G proteins, initiating a cascade of downstream signaling events. the-scientist.com By acting as a competitive antagonist, this compound prevents the binding of acetylcholine and subsequent receptor activation, allowing researchers to study the baseline state of the receptor and the effects of its inhibition. This is crucial for understanding the conformational changes a receptor undergoes and how these changes translate into specific cellular responses. The study of GPCRs also involves investigating biased agonism, where different ligands can stabilize distinct receptor conformations, leading to preferential activation of certain signaling pathways over others. scienceopen.com

Utility in Preclinical Research Models (Non-Clinical Human Trials)

This compound is frequently employed in non-clinical human trials, encompassing both in vitro and in vivo experimental models. These studies are fundamental to the early stages of drug discovery and development.

In Vitro Pharmacological Screening Assays Employing this compound as a Control

In the realm of in vitro pharmacology, this compound often serves as a control compound in various screening assays. For example, in studies assessing the potential antitumor activity of newly synthesized compounds, this compound has been used as a control. In one such study, benzimidazole (B57391) and benzothiazole (B30560) derivatives were evaluated for their effects on human lung cancer cell lines, with this compound included in the panel of control substances. nih.gov

Its use as a control is also evident in metabolic stability and plasma stability assays. For instance, when evaluating the stability of a novel urolithin A analog, ASR-600, eucatropine was used as a control compound in mouse plasma stability tests. frontiersin.org Similarly, in a study of tetrahydroquinolines as potential opioid receptor ligands, eucatropine was included as a positive control to validate the assay's performance in determining plasma stability. nih.gov These applications highlight its role in ensuring the reliability and accuracy of experimental results.

Below is a table summarizing the use of this compound as a control in selected in vitro assays:

Assay Type Research Focus Role of this compound Reference
Antitumor Activity ScreeningEvaluation of benzimidazole/benzothiazole derivativesControl compound nih.gov
Plasma StabilityAssessment of tetrahydroquinoline analoguesPositive control nih.gov
Plasma StabilityEvaluation of a urolithin A analog (ASR-600)Control compound frontiersin.org

In Vivo Animal Model Applications in Investigating Cholinergic System Modulation

In vivo animal models are indispensable for studying the complex physiological effects of compounds in a living organism. This compound is utilized in these models to investigate the modulation of the cholinergic system. The cholinergic system plays a crucial role in regulating locomotion, and studies in animal models like the lamprey have provided significant insights into how cholinergic inputs modulate locomotor circuits at both the spinal and supraspinal levels. mdpi.com

Research in animal models has also been critical in understanding the role of the cholinergic system in various pathological conditions. For example, animal models of traumatic brain injury (TBI) are used to study alterations in cholinergic pathways and to test the therapeutic potential of cholinergic agents. nih.gov Similarly, animal models of Alzheimer's disease have been instrumental in establishing the "cholinergic hypothesis," which links cognitive decline to the loss of cholinergic neurons. nih.govdoi.org By administering this compound, researchers can mimic some of the cholinergic deficits seen in these conditions, helping to unravel the underlying mechanisms and to evaluate potential therapeutic strategies.

Reference Standard in Pharmaceutical Research and Development

In the highly regulated field of pharmaceutical research and development, the use of well-characterized reference standards is paramount for ensuring the quality, purity, and identity of drug substances and products. newdruginfo.com this compound is recognized and utilized as a pharmaceutical reference standard. newdruginfo.com

The United States Pharmacopeia (USP) provides detailed monographs for reference standards, including this compound. newdruginfo.comdrugfuture.com These monographs outline the specific tests and procedures for identification, purity, and assay of the compound. For instance, the identification of this compound can be confirmed by its melting range and its response to tests for chloride. newdruginfo.com The purity is assessed by tests such as loss on drying and residue on ignition. newdruginfo.com The assay, a quantitative analysis to determine the amount of the active substance, is performed using a titration method. newdruginfo.com

As a reference standard, this compound is used in various analytical chemistry techniques, such as chromatography and spectrophotometry. It serves as a benchmark for the quantification and identification of eucatropine and related compounds in pharmaceutical formulations and biological samples. This ensures the consistency and quality of pharmaceutical products containing this active ingredient.

Role in Investigating Pharmacological Effects Beyond Primary Applications

This compound, while primarily recognized for its clinical use in ophthalmology, serves as a significant tool in experimental research, enabling the investigation of pharmacological effects beyond its mydriatic properties. Its function as a potent antagonist of muscarinic acetylcholine receptors (mAChRs) makes it a valuable compound for studying the role of the cholinergic nervous system in a variety of biological processes. medchemexpress.com Researchers utilize this compound as a reference standard or control compound to probe the mechanisms of new chemical entities or to explore complex physiological pathways.

A notable application of this compound is as a control agent in preclinical oncology research. In one study, newly synthesized benzimidazole and benzothiazole derivatives were evaluated for their in vitro antitumor activity against several human lung cancer cell lines. nih.gov this compound was employed as a control in the assessment of the Absorption, Distribution, Metabolism, and Excretion (ADME) properties of these novel compounds. This allows researchers to establish a baseline and compare the performance of the new derivatives. The investigation centered on understanding whether the observed antitumor effects correlated with specific physicochemical and biochemical characteristics. nih.govresearchgate.net

Table 1: this compound as a Control in Antitumor Research

Research Area Cell Lines Tested Assays Performed Role of this compound Key Findings from Test Compounds

Furthermore, this compound has been included in large-scale, phenotype-based drug screening efforts. eneuro.org For instance, it was one of over a thousand compounds screened in a zebrafish model of Dravet syndrome, a severe form of pediatric epilepsy. eneuro.orgnih.gov The inclusion of established pharmacological agents like eucatropine in such high-throughput screens helps in the validation of the screening model and can provide insights into the complex neuropharmacological pathways underlying the disease. eneuro.orgnih.gov These types of studies showcase the utility of this compound in exploring new therapeutic possibilities for conditions far removed from its primary clinical application.

Contribution to Drug Discovery and Lead Optimization Processes

This compound plays a multifaceted role in the realms of drug discovery and lead optimization. Its well-characterized chemical structure and established activity as a muscarinic acetylcholine receptor antagonist make it a useful molecule in the early stages of developing new drugs. medchemexpress.com The synthesis of eucatropine derivatives is a subject of interest in medicinal chemistry for the purpose of creating new compounds that may possess more desirable pharmacological properties.

In the drug discovery pipeline, compounds are assessed not only for their primary activity but also for their drug-like properties, a process that falls under ADME characterization. researchgate.net this compound has been used as a reference or control compound in such studies. For example, in the evaluation of potential antitumor benzothiazole and benzimidazole derivatives, a key goal was to determine if the active compounds possessed properties suitable for further development. nih.govresearchgate.net The ADME profile of these new molecules was characterized and inherently compared against established compounds.

Table 2: Comparative ADME Profile in Lead Optimization Study

ADME Property Observation for Active Benzothiazole Derivatives Observation for an Active Benzimidazole Derivative Implication for Lead Optimization
Solubility Moderate to good. nih.gov Data not specified. A favorable property for formulation.
Lipophilicity Data not specified. Lower lipophilicity. nih.gov Influences absorption and distribution; lower value can affect membrane permeability.
Permeability Low. nih.gov Data not specified. May require structural modification to improve absorption.
Metabolic Stability Good. nih.gov Higher metabolic instability. nih.gov A target for chemical modification to increase the drug's half-life.

| Plasma Protein Binding | High. nih.gov | Low. nih.gov | Affects the free concentration of the drug available to act on its target. |

Table 3: Mentioned Chemical Compounds

Compound Name
Benzimidazole derivatives
Benzothiazole derivatives
Doxorubicin
This compound
Staurosporine

Analytical Research Methodologies for Eucatropine Hydrochloride

Chromatographic Techniques for Research Sample Analysis

Chromatography is a cornerstone of pharmaceutical analysis, enabling the separation of eucatropine (B174022) hydrochloride from potential impurities, degradation products, or other components within a sample matrix.

High-Performance Liquid Chromatography (HPLC) is a principal technique for the analysis of non-volatile compounds like eucatropine hydrochloride. semanticscholar.org The development of a robust HPLC method is a systematic process that involves the selection of an appropriate stationary phase, mobile phase, and detector. For compounds of this nature, reversed-phase HPLC (RP-HPLC) is commonly employed, typically utilizing a C18 column. semanticscholar.org

The mobile phase is a critical component, and its composition is optimized to achieve efficient separation. A typical mobile phase might consist of a mixture of an aqueous buffer (e.g., phosphate (B84403) buffer) and an organic solvent such as acetonitrile (B52724) or methanol (B129727). semanticscholar.org The pH of the buffer is adjusted to ensure the analyte is in a suitable ionic state for optimal retention and peak shape. Detection is most commonly achieved using a UV detector set at a wavelength where the analyte exhibits maximum absorbance, which for this compound would be determined by its phenylacetate (B1230308) moiety. semanticscholar.org

Method validation is an indispensable part of the development process, ensuring the method is suitable for its intended purpose. Validation is performed according to established guidelines, such as those from the International Conference on Harmonisation (ICH).

Table 1: Representative HPLC Method Validation Parameters

ParameterDescriptionTypical Acceptance Criteria
SpecificityThe ability to assess the analyte unequivocally in the presence of other components.Peak purity analysis and resolution from adjacent peaks.
LinearityThe ability to elicit test results that are directly proportional to the concentration of the analyte.Correlation coefficient (R²) ≥ 0.999.
AccuracyThe closeness of test results to the true value, often assessed by recovery studies.Percent recovery typically within 98-102%.
PrecisionThe degree of agreement among individual test results when the procedure is applied repeatedly to multiple samplings. Assessed as repeatability and intermediate precision.Relative Standard Deviation (RSD) ≤ 2%.
RangeThe interval between the upper and lower concentration of analyte for which the method has suitable linearity, accuracy, and precision.Defined by linearity studies.
RobustnessA measure of its capacity to remain unaffected by small, but deliberate variations in method parameters.RSD of results should remain within acceptable limits.

Gas Chromatography (GC), particularly when coupled with a Mass Spectrometry (MS) detector, is a powerful tool for the analysis of volatile or semi-volatile compounds. While this compound itself is a salt and non-volatile, its free base form can be analyzed by GC following an extraction process. newdruginfo.comuspbpep.com The assay described in the United States Pharmacopeia involves rendering the compound alkaline to extract the free eucatropine base into an organic solvent like ether, which could then be analyzed by GC-MS. newdruginfo.comuspbpep.com

In GC-MS analysis, the sample is vaporized and separated on a capillary column (e.g., a nonpolar HP-5MS column). nih.gov The separated components then enter the mass spectrometer, which ionizes the molecules (typically via electron ionization) and separates the resulting ions based on their mass-to-charge ratio (m/z). nih.gov This process generates a unique mass spectrum that serves as a molecular fingerprint, allowing for definitive identification by comparison with spectral libraries. nih.gov

Research data for the eucatropine free base shows characteristic fragmentation patterns that are key to its identification.

Table 2: GC-MS Data for Eucatropine Free Base

ParameterValueSignificance
Major Fragment Ion (m/z)124Represents a key, stable fragment of the tetramethylpiperidine (B8510282) portion of the molecule, often the base peak.
Other Significant Ions (m/z)276, 140Correspond to other fragments resulting from the cleavage of the ester bond and subsequent rearrangements.

Spectroscopic Approaches for Characterization and Quantification in Research

Spectroscopic methods are essential for elucidating the molecular structure of this compound and for its quantification.

UV-Visible spectroscopy is a straightforward and widely used technique for the quantitative analysis of compounds containing chromophores (light-absorbing groups). libretexts.org In this compound, the phenyl group within the mandelate (B1228975) ester structure acts as the primary chromophore, absorbing light in the ultraviolet region.

The analysis is based on the Beer-Lambert Law, which states that the absorbance of a solution is directly proportional to the concentration of the absorbing species and the path length of the light through the solution. libretexts.org To perform a quantitative analysis, a solution of this compound is prepared in a suitable solvent (e.g., methanol or dilute acid), and its absorbance is measured at the wavelength of maximum absorption (λmax). amazonaws.comresearchgate.net The λmax for the phenyl chromophore is typically found in the range of 250-270 nm. By comparing the absorbance of a sample solution to a calibration curve prepared from standards of known concentration, the concentration of this compound in the sample can be accurately determined. amazonaws.com

Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy are powerful techniques for the structural elucidation of molecules.

Infrared (IR) Spectroscopy provides information about the functional groups present in a molecule. An IR spectrum of this compound would exhibit characteristic absorption bands corresponding to its structural features.

Nuclear Magnetic Resonance (NMR) Spectroscopy provides detailed information about the carbon-hydrogen framework of a molecule. ¹H NMR and ¹³C NMR spectra would confirm the structure by showing signals with chemical shifts and splitting patterns characteristic of the protons and carbons in the tetramethylpiperidine and phenylacetate moieties. An advanced technique, ³⁵Cl solid-state NMR (SSNMR), is particularly well-suited for characterizing hydrochloride salts of active pharmaceutical ingredients (APIs). rsc.org This method can provide a unique fingerprint of the solid-state form of the drug, as the ³⁵Cl nucleus is highly sensitive to its local electronic environment, which is influenced by factors like hydrogen bonding with the chloride ion. rsc.org This makes SSNMR a valuable tool for polymorph screening and characterization in the solid state. rsc.org

Table 3: Expected Spectroscopic Features for this compound

SpectroscopyFeatureExpected Region / Signal Type
IRO-H StretchBroad band around 3400 cm⁻¹ (hydroxyl group)
C-H Stretch~3000 cm⁻¹ (aromatic and aliphatic)
C=O Stretch~1730 cm⁻¹ (ester carbonyl)
C-O Stretch~1200-1100 cm⁻¹ (ester)
¹H & ¹³C NMRAromatic Protons/CarbonsSignals in the aromatic region (~7-8 ppm for ¹H, ~120-140 ppm for ¹³C)
Aliphatic Protons/CarbonsSignals corresponding to the tetramethylpiperidine ring
Methyl Group Protons/CarbonsDistinct signals for the N-CH₃ and C-(CH₃)₂ groups
³⁵Cl SSNMRQuadrupolar ResonanceA characteristic signal whose position and shape are sensitive to the solid-state structure and hydrogen bonding to the chloride ion. rsc.org

Electrochemical and Other Advanced Analytical Techniques in this compound Research

Electrochemical methods offer a highly sensitive approach for the detection and quantification of electroactive compounds. mdpi.com While specific studies on this compound are not widely published, the analytical principles can be inferred from research on similar pharmaceutical compounds. rsc.org Techniques such as cyclic voltammetry (CV) and differential pulse voltammetry (DPV) could be applied to study the oxidative behavior of this compound. ecampus.com

The analysis would typically be performed using a three-electrode system, which includes a working electrode (e.g., glassy carbon electrode), a reference electrode (e.g., Ag/AgCl), and a counter electrode. mdpi.com The electroactivity of the molecule would likely stem from the oxidation of the tertiary amine or the hydroxyl group. The resulting oxidation peak current would be proportional to the concentration of this compound, allowing for sensitive quantification. mdpi.com Furthermore, the electrode surface can be modified with nanomaterials or specific recognition elements to enhance the sensitivity and selectivity of the detection method, enabling analysis at very low concentrations. rsc.org This approach forms the basis for developing electrochemical sensors for rapid and portable analysis.

Future Directions and Emerging Research Avenues for Eucatropine Hydrochloride

Exploration of Allosteric Modulation of Muscarinic Receptors by Eucatropine (B174022) Hydrochloride Derivatives

The classical understanding of drug-receptor interaction focuses on the orthosteric site, the primary binding location for endogenous ligands like acetylcholine (B1216132). However, a more nuanced mechanism, allosteric modulation, is gaining significant attention. Allosteric modulators bind to a site on the receptor that is distinct from the primary, or orthosteric, site. mdpi.com This binding induces a conformational change in the receptor, which in turn alters the binding affinity or efficacy of the orthosteric ligand. mdpi.comnih.govumn.edu

This modulation can be categorized as:

Positive Allosteric Modulation (PAM): Enhances the effect of the orthosteric ligand.

Negative Allosteric Modulation (NAM): Reduces the effect of the orthosteric ligand.

Neutral Allosteric Modulation: Binds to the allosteric site without affecting the orthosteric ligand's function but can block other allosteric modulators.

Allosteric binding sites are often less conserved across receptor subtypes than orthosteric sites. vub.be This characteristic presents a significant advantage, as it allows for the development of highly selective drugs that target specific receptor subtypes (e.g., M1-M5 muscarinic receptors), potentially leading to more precise therapeutic effects and fewer side effects. vub.be

Future research could focus on designing and synthesizing derivatives of Eucatropine Hydrochloride that act as allosteric modulators of muscarinic receptors. By modifying the core structure of eucatropine, it may be possible to create novel compounds that, instead of blocking the orthosteric site, subtly modulate the receptor's activity. This approach could lead to the development of new therapies for conditions like Alzheimer's disease or schizophrenia, where enhancing cholinergic neurotransmission via positive allosteric modulation of M1 receptors is a key therapeutic goal. mdpi.comumn.edu

Type of CooperativityEffect on Orthosteric Ligand Binding/ActionPotential Therapeutic Application
Positive (PAM)Increases affinity and/or efficacyEnhancing cognitive function (e.g., Alzheimer's Disease)
Negative (NAM)Decreases affinity and/or efficacyReducing receptor overstimulation
NeutralNo change in affinity/efficacyBlocking other allosteric modulators

Advanced Computational Studies and Artificial Intelligence in this compound Research

The process of drug discovery is traditionally time-consuming and expensive. nih.gov However, the integration of advanced computational studies and Artificial Intelligence (AI) is revolutionizing this field. nih.govmdpi.commdpi.com AI, particularly machine learning (ML) and deep learning (DL), can analyze vast and complex datasets to identify patterns, make predictions, and generate novel insights, thereby accelerating multiple stages of drug discovery. nih.govmdpi.com

In the context of this compound research, AI can be applied in several key areas:

De Novo Drug Design: AI algorithms, such as generative adversarial networks (GANs), can design novel molecular structures from scratch. nih.gov These algorithms can be trained on existing molecular datasets to generate new eucatropine derivatives with specific desired properties, such as improved selectivity for a particular muscarinic receptor subtype or enhanced allosteric modulatory activity.

Predictive Modeling: AI can predict the physicochemical and biological properties of potential drug candidates before they are synthesized. mdpi.com This includes predicting target binding affinity, toxicity, and pharmacokinetic profiles (absorption, distribution, metabolism, and excretion). mdpi.commdpi.com By screening virtual libraries of eucatropine derivatives, researchers can prioritize the most promising compounds for synthesis and experimental testing, saving considerable time and resources. mdpi.com

Target Identification and Validation: While the primary targets of eucatropine are muscarinic receptors, AI can analyze biological data to identify potential secondary targets or off-target effects, providing a more comprehensive understanding of its pharmacological profile. mdpi.com

AI ApplicationDescriptionImpact on Eucatropine Research
Virtual ScreeningComputationally screens large libraries of molecules to predict their binding affinity to a target. mdpi.comRapidly identifies promising eucatropine derivatives for further investigation.
QSAR Modeling(Quantitative Structure-Activity Relationship) Uses ML to model the relationship between chemical structure and biological activity.Predicts the efficacy of new derivatives and guides structural optimization.
Toxicity PredictionAI models trained on toxicological data predict the potential toxicity of new compounds. mdpi.commdpi.comHelps in the early identification of potentially harmful derivatives, improving the safety profile of drug candidates.
De Novo DesignGenerative models create novel molecular structures with desired properties. nih.govDesigns entirely new eucatropine-based compounds optimized for specific therapeutic targets.

Development of this compound-Based Probes for Receptor Imaging and Distribution Studies

Molecular imaging is a powerful tool that allows for the visualization, characterization, and quantification of biological processes at the molecular and cellular levels within living organisms. mdpi.com Receptor-targeted imaging probes, which are typically composed of a targeting moiety linked to an imaging agent (like a fluorescent dye or a radionuclide), are crucial for this purpose. nih.gov The success of these probes depends on their high specificity and binding affinity for their target receptor. nih.gov

This compound, with its established affinity for muscarinic receptors, serves as an excellent scaffold for the development of such imaging probes. By chemically modifying the eucatropine molecule to attach a suitable imaging reporter, researchers can create tools to:

Map Receptor Distribution: Visualize the density and location of muscarinic receptor subtypes in the brain and peripheral tissues.

Study Disease States: Investigate how the distribution and density of these receptors change in various neurological and psychiatric disorders.

Facilitate Drug Development: Observe how new drug candidates interact with the target receptors in real-time, providing valuable information on drug occupancy and pharmacodynamics.

The design of these probes involves conjugating eucatropine or a high-affinity derivative with a reporter molecule. For fluorescence microscopy or in vivo optical imaging, a near-infrared (NIR) fluorescent dye could be used. nih.govrsc.org For nuclear imaging techniques like Positron Emission Tomography (PET) or Single Photon Emission Computed Tomography (SPECT), a radionuclide would be incorporated via a chelator. mdpi.com The development of such eucatropine-based probes would provide invaluable tools for both basic research and clinical diagnostics related to the cholinergic system.

Imaging ModalityReporter TypePotential Application
Fluorescence MicroscopyFluorescent Dye (e.g., FITC, Rhodamine)High-resolution imaging of receptors in tissue samples.
In Vivo Optical ImagingNear-Infrared (NIR) DyeNon-invasive imaging in preclinical animal models. nih.gov
Positron Emission Tomography (PET)Positron-emitting Radionuclide (e.g., ¹⁸F, ¹¹C)Quantitative imaging of receptor density and drug occupancy in humans.
SPECTGamma-emitting Radionuclide (e.g., ⁹⁹ᵐTc, ¹²³I)Clinical diagnostic imaging of receptor distribution.

Integration of this compound Research with Systems Pharmacology Approaches

Systems pharmacology represents a holistic approach to understanding how drugs affect the body. Instead of focusing on a single drug-target interaction, it integrates data from multiple biological scales—from molecular and cellular levels to tissues, organs, and the whole organism—using computational modeling. researchgate.net This approach aims to create a comprehensive, multi-scale model of a drug's action, elucidating not just its primary effects but also its impact on broader biological networks and pathways. researchgate.net

Integrating this compound research with systems pharmacology would involve:

Data Integration: Collating diverse datasets, including genomic, proteomic, and metabolomic data, alongside classical pharmacokinetic and pharmacodynamic (PK/PD) information for eucatropine and its derivatives.

Network Modeling: Constructing computational models of the cellular and physiological networks in which muscarinic receptors operate.

Simulation: Using these models to simulate the effects of eucatropine on the entire system. This can help predict downstream consequences of receptor blockade, identify potential biomarkers for drug response, and understand the variability in patient responses.

Q & A

Q. How should researchers document methodological deviations in Eucatropine studies to ensure reproducibility?

  • Methodological Answer : Record deviations in lab notebooks with timestamps and justification. Use Supplementary Information (SI) sections for detailed protocols, referencing Materials and Methods. Follow Beilstein Journal guidelines for experimental transparency, including raw data deposition in repositories like Zenodo .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.